Junnan Li,
Nikolay Kornienko
PMID: 33899065
DOI:
10.1039/d1cc01429c
Abstract
This work entails the integrated use of electrochemistry and operando Raman spectroscopy to probe the reduction of a biomass platform, furfural, to value-added chemicals on Cu electrodes. The results reveal key structural differences of the Cu that dictate selectivity for furfuryl alcohol or 2-methylfuran.
Dirk W Lachenmeier,
Jan Teipel,
Andreas Scharinger,
Thomas Kuballa,
Stephan G Walch,
Franziska Grosch,
Mirko Bunzel,
Alex O Okaru,
Steffen Schwarz
PMID: 33241277
DOI:
10.1093/jaocint/qsz020
Abstract
Coffee is a popular beverage with two species, Coffea canephora and C. arabica, being commercially exploited. The quality and commercial value of coffee is dependent on species and processing. C. arabica typically obtains a higher price on the market compared to C. canephora. Coffee beans undergo roasting during processing, resulting in the formation of flavor compounds including furfuryl alcohol which has been classified by the International Agency for Research on Cancer as possibly carcinogenic to humans (Group 2B).
The aim of this study was to identify coffee species and other properties using nuclear magnetic resonance (NMR) spectroscopy, specifically to conduct quantification of the roasting process contaminant furfuryl alcohol.
The quantification of furfuryl alcohol was performed from the NMR spectra using the pulse length-based concentration (PULCON) methodology. Prior to NMR analysis, samples were extracted using deuterated chloroform.
Roasting experiments identified the maximum roasting temperature to be the most significant factor in the formation of furfuryl alcohol. Among the coffee species, C. canephora was found to contain a relatively lower amount of furfuryl alcohol compared to C. arabica. The roasting of wet processed coffee resulted in higher contents of furfuryl alcohol. Geographical origin and variety within species had no influence on the furfuryl alcohol content.
Validation results show that NMR spectroscopy is fit-for-purpose to obtain targeted information of coffee samples.
The PULCON NMR methodology allows a simple, rapid and accurate determination of constituents of coffee.
Abdullatif Albouchi,
Michael Murkovic
PMID: 33233124
DOI:
10.1016/j.foodres.2020.109444
Abstract
The mitigation of furfuryl alcohol, 5-hydroxymethylfurfural, 2-furoic acid, and 5-hydroxymethyl 2-furoic acid was conducted in two dry model systems mimicking coffee and an actual coffee system by incorporating 14 chemicals, that are categorized to phenolic acids, flavonoids, non-phenolic antioxidants, and non-antioxidant agents. Mitigation effects were determined as the decrease in the levels of the studied furan derivatives after the systems went through a controlled roasting process. Strong mitigation effects in the dry model systems were observed after the application of phenolic acids, quinic acid or EDTA. The mitigation effects of phenolic acids and flavonoids depended on the number and availability of phenolic hydroxyl groups. Certain agents exhibited a furan derivative-specific reducing effect while most of them showed a generalized effect. The mitigation efficacy decreased with the increasing complexity of the tested systems. In the coffee system, mitigation effects were almost completely lost in comparison with dry model systems. Still, taurine and sodium sulfite exerted the strongest mitigation effect in the coffee system.
Yuan-Yuan Li,
Qing Li,
Peng-Qi Zhang,
Cui-Luan Ma,
Jian-He Xu,
Yu-Cai He
PMID: 33120059
DOI:
10.1016/j.biortech.2020.124267
Abstract
In this study, tin-loaded sulfonated zeolite (Sn-zeolite) catalyst was synthesized for catalysis of raw corncob (75.0 g/L) to 103.0 mM furfural at 52.3% yield in water (pH 1.0) at 170 °C. This corncob-derived furfural was subsequently biotransformed with recombinant E. coli CG-19 cells coexpressing NADPH-dependent reductase and glucose dehydrogenase at 35 °C by supplementary of glucose (1.5 mol glucose/mol furfural), sodium dodecyl sulfate (0.50 mM) and NADP
(1.0 μmol NADP
/mmol furfural) in the aqueous catalytic media (pH 7.5). Both sodium dodecyl sulfate (0.50 mM) and Sn
(1.0 mM) could promote reductase activity by 1.4-folds. Within 3 h, furfural was wholly catalyzed into furfuryl alcohol. By combining chemical catalysis with Sn-zeolite and biocatalysis with CG-19 cells in one-pot, an effective and sustainable process was established for tandemly catalyzing renewable biomass into furfuryl alcohol under environmentally-friendly way.
Chong-Yang Bu,
Yu-Xiu Yan,
Li-Hua Zou,
Shui-Ping Ouyang,
Zhao-Juan Zheng,
Jia Ouyang
PMID: 33010718
DOI:
10.1016/j.biortech.2020.124156
Abstract
A new process for the production of furfuryl alcohol from corncob was constructed by using deep eutectic solvents and whole cell catalysis in this paper. Firstly, the corncob was treated with deep eutectic solvents to convert the xylan into furfural, and then the pretreated corncob residue was enzymatically hydrolyzed to obtain a glucose-rich enzymatic hydrolysate, which was used to provide NADH for Bacillus coagulans NL01 during the process of furfural reduction. The furfural yield could reach 46% using the selected choline chloride-oxalic acid as catalysts and corncob as substrate under the optimized catalytic condition at 120 °C for 30 min. The final furfuryl alcohol yield of 20.7% was achieved with corncob as substrate. Moreover, this catalytic system realized the recycling of deep eutectic solvents three times, the high-value production of furfuryl alcohol, and the comprehensive utilization of corncob.
Christoph Cerny,
Hedwig Schlichtherle-Cerny,
Romelo Gibe,
Yuan Yuan
PMID: 32920267
DOI:
10.1016/j.foodchem.2020.128008
Abstract
This study investigated the role of furfuryl alcohol (FFA) in the formation of furfurylthiol (FFT), the most important odorant in roasted coffee, using in-bean and spiking experiments. Green beans were spiked with FFA, and after roasting FFT was quantified by stable isotope dilution analysis. The FFT level in the roasted beans increased dose-dependently with addition of FFA. Additionally, beans were spiked with isotopically labelled d
-FFA which generated isotopically labelled d
-FFT after roasting. However, no labelled furfural was observed. The results unambiguously show that FFA serves as a precursor of FFT in coffee. On the other hand, the data indicate that furfural stems not from oxidation of FFA and plays no major role as precursor for FFT formation during coffee roasting. The suggested formation pathway leads from FFA to the furfuryl cation, then protein-bound S-furfuryl-l-cysteine and by subsequent elimination to FFT.
Chong-Yang Bu,
Yu-Xiu Yan,
Li-Hua Zou,
Zhao-Juan Zheng,
Jia Ouyang
PMID: 32593878
DOI:
10.1016/j.biortech.2020.123705
Abstract
Furfuryl alcohol is an important reduction product from biomass derived furfural. This study developed one-pot biosynthesis of furfuryl alcohol and lactic acid by a glucose coupled biphasic system using single Bacillus coagulans NL01. Water/dioctyl phthalate is chosen as biphasic system to alleviate the toxicity of furfural and furfuryl alcohol. Under the optimal conditions, the high-concentration conversion (208 mM) of furfural was successfully converted in 6 h reaction with 98% furfural conversion and 88% furfuryl alcohol selectivity. Notably, glucose as co-substrate could be effectively converted to lactic acid in this biphasic system. About 264 mM furfuryl alcohol and 64.2 g/L lactic acid were simultaneously produced from 310 mM furfural and 71.3 g/L glucose within 8.5 h by a fed-batch strategy. The developed approach can not only increase the produced furfuryl alcohol concentration but also reduce the cost of overall approach by lactic acid co-production, indicating its potential for industrial applications.
Bruna O Ribeiro,
Victor S Valério,
Alessandro Gandini,
Talita M Lacerda
PMID: 32798540
DOI:
10.1016/j.ijbiomac.2020.08.095
Abstract
The utilization of vegetable oils as biological oligomers for the synthesis of macromolecular materials has considerably evolved in the last decades, opening the way for the preparation of sophisticated materials based on synthetic processes for the design of polymers with very specific applications. Tung oil (TO), easily obtained from the seeds of the Asian tung tree (Vernicia fordii), is a relatively cheap commodity that has as its main constituent (~85%) a peculiar natural oligomeric triglyceride structure in which each chain bears three conjugated unsaturations corresponding to α-eleostearic acid. Following a previous study based on the association of TO with furans for the preparation of linear and cross-linked structures based on the Diels-Alder click reaction, the present study deals with the cationic (co) polymerization of xylan-derived furfuryl alcohol (FA) with TO, in order to combine the high intrinsic flexibility of the crosslinked TO polymers with the stiffness of the FA resin, which should lead to fully bio-based crosslinked materials with a tunable glass transition. Three approaches were investigated using trifluoroacetic acid (TFA) in chloroform, viz. (i) combining crude TO and furfuryl alcohol, (ii) combining methyl α-eleostearate and furfuryl alcohol, and (iii) polymerizing furfuryl α-eleostearate itself. The polymerization reactions with varying TFA concentrations were followed by
H NMR spectroscopy, and it was possible to get valuable information on mechanistic aspects. Also, higher concentrations of TFA were used to synthesize and isolate polymer networks, in order to understand their molecular characteristic as well as access their main thermal properties.
Christopher S Lancefield,
Bart Fölker,
Razvan C Cioc,
Katarina Stanciakova,
Rosa E Bulo,
Martin Lutz,
Marc Crockatt,
Pieter C A Bruijnincx
PMID: 32885556
DOI:
10.1002/anie.202009001
Abstract
A novel route for the production of the versatile chemical building block phthalide from biorenewable furfuryl alcohol and acrylate esters is presented. Two challenges that limit sustainable aromatics production via Diels-Alder (DA) aromatisation-an unfavourable equilibrium position and undesired regioselectivity when using asymmetric addends-were addressed using a dynamic kinetic trapping strategy. Activated acrylates were used to speed up the forward and reverse DA reactions, allowing for one of the four DA adducts to undergo a selective intramolecular lactonisation reaction in the presence of a weak base. The adduct is removed from the equilibrium pool, pulling the system completely to the product with a fixed, desired regiochemistry. A single 1,2-regioisomeric lactone product was formed in up to 86 % yield and the acrylate activating agent liberated for reuse. The lactone was aromatised to give phthalide in almost quantitative yield in the presence of Ac
O and a catalytic amount of strong acid, or in 79 % using only catalytic acid.